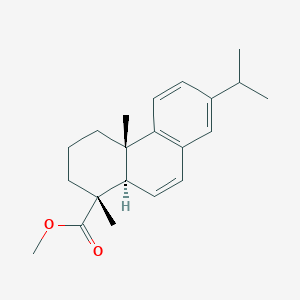

Methyl 6-dehydroabietate

Description

Contextualization within Abietane (B96969) Diterpenoids and Natural Products

Methyl 6-dehydroabietate belongs to the abietane class of diterpenoids, a large and structurally diverse group of natural products. researchgate.net Abietanes are characterized by a specific three-ring carbon skeleton and are commonly found in the resins of coniferous trees. wikipedia.orgsmolecule.com this compound is the methyl ester derivative of dehydroabietic acid, a major component of pine resin. wikipedia.orgsmolecule.com This natural abundance makes it a readily available starting material for chemical synthesis. scispace.com

The broader family of abietane diterpenoids exhibits a wide array of interesting biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. researchgate.net This has spurred significant interest in the isolation, characterization, and semi-synthesis of new derivatives from readily available precursors like dehydroabietic acid and, by extension, this compound.

Significance and Research Potential of this compound

The significance of this compound in research stems from several key aspects. It serves as a versatile scaffold for the synthesis of more complex and potentially bioactive molecules. wikipedia.orgscispace.com Researchers have utilized it as a starting material to create a variety of derivatives, including those with modified aromatic rings and functional groups at different positions. researchgate.net These synthetic efforts are crucial for structure-activity relationship (SAR) studies, which aim to understand how specific chemical features influence a compound's biological effects. scispace.com

Furthermore, this compound itself has demonstrated a range of biological activities, although research is ongoing. Studies have indicated antimicrobial and antioxidant properties. wikipedia.orgsmolecule.com For instance, it has shown activity against certain bacterial strains. wikipedia.org Its potential as an antioxidant has also been noted, though further investigation is required to fully understand its mechanisms. wikipedia.orgsmolecule.com The compound's ability to be functionalized at various positions opens up possibilities for developing new therapeutic agents. researchgate.netscispace.com

The table below summarizes some of the key research findings related to the biological activities of this compound and its derivatives.

| Research Area | Finding | Reference |

| Antimicrobial Activity | Exhibits activity against certain bacterial strains. | wikipedia.orgmedchemexpress.com |

| Shows antifungal properties. | nih.gov | |

| Antioxidant Activity | Possesses potential antioxidant properties. | wikipedia.orgsmolecule.com |

| Synthetic Chemistry | Serves as a starting material for the synthesis of various derivatives, including those with potential therapeutic applications. | wikipedia.orgscispace.comresearchgate.netuv.es |

| Structure-Activity Relationship (SAR) Studies | Modifications to the this compound structure can lead to compounds with altered biological activities. | scispace.com |

Structure

3D Structure

Properties

CAS No. |

18492-76-7 |

|---|---|

Molecular Formula |

C21H28O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C21H28O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7-10,13-14,18H,6,11-12H2,1-5H3/t18-,20-,21-/m1/s1 |

InChI Key |

GNEXBBYESLSHNT-HMXCVIKNSA-N |

SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3C=C2)(C)C(=O)OC)C |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Identification in Coniferous Tree Species

The compound is a known constituent of the resin and bark of several species within the Pinus and Picea genera.

Methyl 6-dehydroabietate has been identified as a natural product in various pine species. smolecule.com Research has documented its presence in Pinus luchuensis, where it is found in the cones alongside other diterpenes like dehydroabietic acid. plantaedb.comresearchgate.netresearchgate.net It is also found in Pinus sylvestris, commonly known as Scots pine. researchgate.net Specifically, the variety Pinus sylvestris var. hamata is cited as a source of this compound. smolecule.com

The bark of spruce trees, particularly the Norway spruce (Picea abies), is a well-documented source of this compound. whiterose.ac.uknih.govpaulaschoice.nlmdpi.com It is often one of the main lipophilic compounds identified in spruce bark extracts. mdpi.comcentrumdp.sk Studies analyzing the chemical composition of Picea abies bark consistently report this compound among the primary resin derivatives. whiterose.ac.ukcentrumdp.sk Its presence has been confirmed in various extracts obtained from the bark of this species. ncsu.eduscispace.com

Occurrence in Other Botanical Sources (e.g., Lespedeza bicolor essential oil)

Beyond coniferous trees, this compound has been identified in the essential oil of Lespedeza bicolor, a medicinal plant. tandfonline.comresearchgate.netresearchgate.net In a study of L. bicolor essential oil, while major components included β-pinene, β-phellandrene, and caryophyllene, this compound was identified as a key active compound through molecular docking studies. tandfonline.comresearchgate.net

Extraction and Isolation Techniques in Research Settings

The isolation of this compound from its natural sources for research purposes involves initial extraction followed by purification.

Solvent extraction is a primary method for obtaining crude extracts containing this compound from plant materials like spruce bark. Various techniques are employed to accommodate different research scales and objectives.

Soxhlet Extraction: This classical technique has been used to obtain extracts from milled Norway spruce bark using solvents like ethanol (B145695) and n-hexane. nih.govcentrumdp.skncsu.edu

Supercritical Fluid Extraction (SFE): This method uses supercritical fluids, such as carbon dioxide (CO2), often with a co-solvent like ethanol, to extract compounds. nih.govcabidigitallibrary.org It has been applied to Norway spruce bark to isolate valuable substances, including this compound. cabidigitallibrary.org

Accelerated Solvent Extraction (ASE): ASE is a more rapid method that uses elevated temperatures and pressures to extract compounds. It has been used to obtain extracts from Picea abies bark with ethanol, revealing that higher temperatures can increase the extraction yield. centrumdp.sk

Table 1: Comparison of Extraction Yields from Norway Spruce (Picea abies) Bark

| Extraction Method | Solvent(s) | Yield (%) | Source(s) |

|---|---|---|---|

| Soxhlet Extraction | Ethanol | 6.9% | ncsu.edu |

| Soxhlet Extraction | n-Hexane | 5.4% | ncsu.edu |

| Accelerated Solvent Extraction (ASE) | Ethanol (at 160°C) | ~8.0% | centrumdp.sk |

Following initial extraction, chromatographic techniques are essential for separating this compound from the complex mixture of other extracted compounds. mpg.de

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method cited for the identification and semi-quantitative analysis of this compound in extracts from sources like Picea abies bark. whiterose.ac.ukcentrumdp.skncsu.edu In these analyses, the compound is identified by comparing its mass spectrum and retention time with those of known standards or library data. nih.gov The process often involves a derivatization step, such as methylation, to make the compounds more volatile for GC analysis. nih.gov

Column Chromatography: This technique is used for the preparative separation of compounds. nih.gov In the context of resin analysis, fractions are often collected from a column and then analyzed by methods like GC-MS to identify their constituents, which would include this compound. scispace.com

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Dehydroabietic acid |

| β-Pinene |

| β-Phellandrene |

| Caryophyllene |

| Abietic acid |

| Isopimaric acid |

| 7-oxodehydroabietic acid |

| Dehydroabietal |

| 4-dehydroepiabietol |

| β-Sitosterol |

| Manoyloxide |

| 13-epimanoyloxide |

Synthetic and Semisynthetic Strategies for Methyl 6 Dehydroabietate and Its Analogues

Total Synthesis Approaches

The complete synthesis of methyl 6-dehydroabietate from simple, non-diterpenoid precursors represents a significant challenge in organic chemistry. One notable approach to the total synthesis of racemic methyl dehydroabietate involves an A→B→C ring construction strategy. acs.org This method builds the tricyclic core of the molecule sequentially, offering a versatile pathway to this and other related diterpenoid structures. While total synthesis provides a route to the compound, it is often complex and less economically viable than semisynthetic methods that utilize readily available natural products. acs.orgacs.org

Semisynthesis from Precursor Compounds

The abundance of diterpenoid resin acids in coniferous trees makes semisynthesis the most common and practical approach for producing this compound. wikipedia.orgvulcanchem.com These methods leverage the existing carbon skeleton of natural products, requiring fewer synthetic steps.

Esterification of Dehydroabietic Acid

The most direct semisynthetic route to this compound is the esterification of dehydroabietic acid. wikipedia.orggoogle.com Dehydroabietic acid itself can be isolated from pine resin or obtained through the dehydrogenation of abietic acid. researchgate.net The esterification is typically achieved by reacting dehydroabietic acid with methanol (B129727) in the presence of a suitable catalyst. nih.gov One documented method involves the use of dimethyl carbonate as a methylating agent and lithium hydroxide (B78521) or potassium carbonate as a base catalyst in an organic solvent like N,N-dimethylformamide (DMF), acetone, or methanol. google.com Another approach utilizes p-toluenesulfonyl chloride and potassium carbonate in anhydrous methanol. nih.gov These methods provide high yields of the desired methyl ester.

| Reactants | Reagents/Catalysts | Solvent | Product | Reference |

| Dehydroabietic acid, Dimethyl carbonate | Potassium carbonate | Acetone/DMF | This compound | google.com |

| Dehydroabietic acid | Methanol, p-Toluenesulfonyl chloride, Potassium carbonate | Methanol | This compound | nih.gov |

Derivation from Abietic Acid via Methylation and Aromatization

An alternative and widely used semisynthetic strategy begins with abietic acid, a major component of pine rosin. researchgate.netuv.essciforum.netscispace.comrsc.orgmdpi.com This process involves two key steps: esterification of abietic acid to form methyl abietate, followed by aromatization of the C-ring. uv.esrsc.org

The initial esterification of abietic acid is often carried out using reagents like methyl sulphate in the presence of lithium hydroxide, or dimethyl sulfate (B86663) with potassium carbonate in acetone. uv.esrsc.org The subsequent aromatization of methyl abietate to this compound is typically accomplished by heating the compound in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.netuv.esrsc.org This dehydrogenation reaction introduces the aromatic ring characteristic of the dehydroabietane skeleton. uv.es This two-step process from the readily available abietic acid is an efficient and frequently employed route for the large-scale production of this compound. rsc.orgmdpi.com

Derivatization for Structure-Activity Relationship (SAR) Studies and Enhanced Bioactivity

This compound's tricyclic structure makes it an excellent scaffold for chemical modification. researchgate.net Researchers have synthesized a wide range of derivatives to explore structure-activity relationships (SAR) and to develop new compounds with enhanced or novel biological activities.

Synthesis of Chalcone (B49325) and Pyrazole (B372694) Derivatives

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, and pyrazoles, a five-membered heterocyclic ring with two adjacent nitrogen atoms, are classes of compounds known for their diverse biological activities. nih.govchemrevlett.comnih.gov Derivatives of this compound incorporating these moieties have been synthesized to investigate their potential as bioactive agents. wikipedia.orgresearchgate.net

The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction. nih.govchemrevlett.comekb.eg This reaction condenses an aryl ketone with an aromatic aldehyde in the presence of a base. chemrevlett.com In the context of this compound, this can be achieved by first introducing an acetyl group onto the aromatic ring of the dehydroabietane skeleton, followed by condensation with various arylaldehydes. nih.gov

Pyrazole derivatives can be synthesized from chalcone precursors or from β-diketones. researchgate.netnih.gov One common method is the reaction of a chalcone with hydrazine (B178648) hydrate (B1144303). researchgate.net Alternatively, a β-diketone derivative of this compound can be reacted with hydrazine hydrate to yield the corresponding pyrazole. researchgate.net These synthetic strategies have allowed for the creation of a library of chalcone and pyrazole analogues of this compound for biological screening. wikipedia.orgresearchgate.net

| Derivative Type | General Synthetic Method | Key Reagents | Reference |

| Chalcone | Claisen-Schmidt Condensation | Aryl aldehyde, Base (e.g., Ba(OH)₂) | chemrevlett.comnih.gov |

| Pyrazole | Cyclocondensation | Hydrazine hydrate | researchgate.netnih.gov |

Generation of Nitrogen-Containing Analogues

The introduction of nitrogen-containing functional groups into the this compound framework is a strategy to create novel analogues with potentially enhanced biological properties. researchgate.netmdpi.comnih.govnih.gov These modifications can significantly alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Synthetic approaches to nitrogen-containing analogues are varied. For instance, nitration of the aromatic ring, followed by reduction of the nitro group to an amine, provides a key intermediate for further derivatization. researchgate.net This amine can then be acylated or used in cyclization reactions to form heterocyclic systems, such as imidazoles. researchgate.net The synthesis of 1,8-naphthalimide (B145957) derivatives bearing the dehydroabietyl skeleton has also been reported, starting from dehydroabietylamine. researchgate.net These synthetic efforts have expanded the chemical diversity of dehydroabietane-based compounds, opening new avenues for pharmacological research.

Preparation of Hydrazone Derivatives

The synthesis of hydrazone derivatives from the dehydroabietic acid scaffold is a well-established strategy for creating compounds with significant biological activity, particularly antibacterial properties. mdpi.comnih.gov A common synthetic route begins with the conversion of dehydroabietic acid (1) into its more reactive acyl chloride intermediate, dehydroabietate chloride (2), by treatment with an agent like thionyl chloride. nih.gov This intermediate readily undergoes hydrazination with hydrazine hydrate to yield the key dehydroabietic acid hydrazide (3). nih.gov

Notably, attempts to synthesize the hydrazide from the corresponding ethyl ester of dehydroabietic acid have proven difficult, likely due to the lower reactivity of the ester and steric hindrance from the bulky molecular structure. nih.gov The use of the acyl chloride intermediate circumvents this issue, providing the hydrazide in good yield. nih.gov

The final step involves the condensation of the dehydroabietic acid hydrazide (3) with a variety of substituted aromatic aldehydes. This reaction, typically carried out in refluxing ethanol (B145695), affords the target N-acylhydrazone derivatives in high yields. nih.gov The structural diversity of the final products can be easily achieved by varying the substituents on the arylaldehyde. nih.gov An alternative pathway involves reacting dehydroabietic acid with ethyl chloroacetate, followed by aminolysis to the hydrazide and subsequent reaction with aromatic aldehydes. mdpi.com

These synthetic efforts have produced a library of N-acylhydrazones, which have been thoroughly characterized. Structural analysis, including single-crystal X-ray diffraction, has confirmed the (E)-configuration of the C=N double bond in these molecules. nih.gov

Table 1: Synthesis of Dehydroabietic Acid N-acylhydrazone Derivatives

| Step | Reactant(s) | Reagent(s) | Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | Dehydroabietic acid | Thionyl chloride | Dehydroabietate chloride | Activation of carboxyl group | nih.gov |

| 2 | Dehydroabietate chloride | Hydrazine hydrate | Dehydroabietic acid hydrazide | Formation of key hydrazide intermediate | nih.gov |

Development of Thiourea (B124793) α-Aminophosphonates

The conjugation of dehydroabietic acid with thiourea and α-aminophosphonate moieties has emerged as a fruitful strategy for generating novel derivatives with potent antitumor activities. nih.govresearchgate.net These synthetic endeavors typically focus on modifying the C-18 carboxyl group of the dehydroabietic acid skeleton. mdpi.com

A series of thiourea α-aminophosphonate derivatives have been designed and synthesized, showing promising inhibitory activity against various human cancer cell lines. nih.govresearchgate.net The synthesis of these complex molecules often leverages the principles of the Kabachnik-Fields reaction, a three-component condensation involving an oxo compound, an amine, and a dialkyl phosphite (B83602) to form α-aminophosphonates. researchgate.net

In a specific approach to introduce the thiourea group, dehydroabietic acid is first converted to its acyl chloride, which is then reacted with potassium thiocyanate (B1210189) (KSCN) to produce an acyl isothiocyanate intermediate. mdpi.com This reactive intermediate can then be coupled with other molecules, such as amino acids, to build the final thiourea derivatives. mdpi.com The combination of the bulky, lipophilic dehydroabietate core with the pharmacologically active thiourea and α-aminophosphonate groups has led to compounds with enhanced cytotoxicity against cancer cells compared to the parent molecule or standard anticancer drugs like 5-fluorouracil. nih.govnih.gov

Table 2: Key Moieties in Dehydroabietic Acid-Based Antitumor Agents

| Moiety | Role in Derivative | Reported Activity | Reference(s) |

|---|---|---|---|

| Dehydroabietic Acid | Lipophilic scaffold | Core structural unit | nih.gov, researchgate.net |

| Thiourea | Pharmacophore | Contributes to cytotoxicity | mdpi.com, nih.gov |

Synthesis of 2-Aryl-benzimidazole Derivatives

Fusing a benzimidazole (B57391) ring system to the dehydroabietate framework has yielded a novel class of compounds that function as potent tubulin polymerization inhibitors. nih.govrsc.org The synthesis is a multi-step process that begins with the modification of the aromatic C-ring of dehydroabietic acid.

The general synthetic pathway starts with dehydroabietic acid (1) and involves several key transformations to construct the heterocyclic ring. nih.gov A dinitro derivative of the dehydroabietate core is first prepared, which is subsequently reduced using agents like iron powder in acidic ethanol to afford a crucial diamino intermediate (5). nih.gov

This diamino compound, which is an ortho-phenylenediamine fused to the diterpene skeleton, is then condensed with a variety of substituted aromatic aldehydes. nih.govnih.gov This cyclization reaction forms the imidazole (B134444) portion of the benzimidazole ring, resulting in a series of 2-aryl-benzimidazole derivatives of dehydroabietic acid (6a-k). nih.gov The reaction is versatile, allowing for the introduction of different aryl groups at the 2-position of the benzimidazole ring, which has been shown to be critical for biological activity. nih.govrsc.org Further modifications, such as Suzuki coupling reactions on these derivatives, have also been performed to expand the chemical diversity of the compound library. nih.gov

Table 3: Synthetic Pathway for 2-Aryl-benzimidazole Derivatives of Dehydroabietic Acid

| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | Dehydroabietic acid | Nitration | Dinitro-dehydroabietate derivative (4) | Introduction of nitro groups for conversion to amines | nih.gov |

| 2 | Dinitro-dehydroabietate (4) | Fe powder, HCl, EtOH | Diamino-dehydroabietate derivative (5) | Formation of ortho-phenylenediamine moiety | nih.gov |

Functionalization at Specific Carbon Positions (e.g., C-18, C-7)

Targeted modifications at the C-18 and C-7 positions of the methyl dehydroabietate skeleton are fundamental strategies for creating a diverse range of analogues. mdpi.comuv.es These positions offer distinct opportunities for chemical transformation due to their inherent reactivity.

Functionalization at C-18: The C-18 position, part of the carboxyl group in the parent acid, is the most commonly modified site. Starting from methyl dehydroabietate (3), the ester can be readily saponified with a base like potassium hydroxide (KOH) to yield dehydroabietic acid (4). uv.es The ester can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4) to produce the primary alcohol, dehydroabietinol (B132513) (5). uv.es This alcohol serves as a versatile intermediate for further reactions. It can be re-esterified with various acyl chlorides to form different esters (e.g., acetate (B1210297), benzoate) or oxidized under controlled conditions with reagents like Dess-Martin periodinane to afford the corresponding aldehyde. uv.es

Functionalization at C-7: The C-7 position is a benzylic carbon, making it susceptible to oxidation. uv.esresearchgate.net Treatment of dehydroabietinol (5) with selenium dioxide (SeO2) can introduce a hydroxyl group at the C-7 position to yield 7α-hydroxydehydroabietinol (11). uv.es This C-7 alcohol can be further oxidized to the corresponding ketone, 7-oxodehydroabietinol (B30010) (12). uv.es Alternatively, direct oxidation of methyl dehydroabietate with reagents like chromium trioxide can also yield the 7-oxo derivative. researchgate.net These oxygenated derivatives are valuable for structure-activity relationship studies. nih.gov

Table 4: Summary of Functionalization at C-18 and C-7

| Position | Starting Compound | Reagent(s) | Functional Group Introduced | Product Type | Reference |

|---|---|---|---|---|---|

| C-18 | Methyl dehydroabietate | KOH | Carboxylic Acid | Acid | uv.es |

| C-18 | Methyl dehydroabietate | LiAlH4 | Primary Alcohol | Alcohol (Dehydroabietinol) | uv.es |

| C-18 | Dehydroabietinol | Acetyl chloride | Ester | Acetate Ester | uv.es |

| C-18 | Dehydroabietinol | Dess-Martin periodinane | Aldehyde | Aldehyde | uv.es |

| C-7 | Dehydroabietinol | SeO2 | Hydroxyl | 7-Hydroxy alcohol | uv.es |

| C-7 | 7-Hydroxydehydroabietinol | MnO2 / Dess-Martin | Ketone | 7-Oxo ketone | uv.es |

Late-Stage Functionalization Techniques (e.g., Borylation, C(sp3)–H Methylation)

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule, like methyl dehydroabietate, at a late step in the synthesis. These advanced techniques are highly valuable as they allow for the rapid diversification of natural product scaffolds.

Borylation: A notable LSF method applied to methyl dehydroabietate is the photoinduced, metal-free borylation of its aromatic ring. nih.govrsc.org This technique has been successfully used to install a boronate group onto the molecule, demonstrating its utility for modifying complex, biologically relevant compounds. nih.govrsc.org The resulting organoboron species are exceptionally versatile synthetic handles that can be transformed into a wide array of other functional groups or used in cross-coupling reactions, significantly expanding the accessible chemical space. d-nb.info

C(sp3)–H Methylation: The direct methylation of C(sp3)–H bonds is a highly sought-after transformation in medicinal chemistry, as the introduction of a "magic methyl" group can dramatically improve a compound's potency and pharmacokinetic properties. nih.govthieme.de Several LSF methods for C(sp3)–H methylation have been developed and shown to be compatible with complex scaffolds like dehydroabietate derivatives.

One approach involves palladium(II)-catalyzed cross-coupling of C(sp3)–H bonds with alkylboronic acids. nih.govdoi.org Another powerful strategy is an oxidative methylation that proceeds through a hydroxylated intermediate. A manganese catalyst, Mn(CF3PDP), can selectively hydroxylate a C(sp3)–H bond, which is then converted to an electrophilic iminium or oxonium ion and subsequently methylated. nih.govepa.gov Other methods include visible-light-induced peroxide photosensitization coupled with nickel-mediated radical coupling and copper-catalyzed radical relay processes. nih.govnsf.gov These techniques enable the precise installation of methyl groups onto the hydrocarbon core of the molecule, bypassing the need for lengthy de novo synthesis. nih.gov

Table 5: Advanced Late-Stage Functionalization Techniques

| Technique | Target Site | Reagents/Catalysts | Group Installed | Significance | Reference(s) |

|---|---|---|---|---|---|

| Photoinduced Borylation | Aromatic C-H | N-heterocyclic carbene (NHC), B2pin2 | Boronate ester (-Bpin) | Creates versatile synthetic handle for further diversification | nih.gov, rsc.org |

| Oxidative C(sp3)–H Methylation | Aliphatic C-H | Mn(CF3PDP), AlMe3 | Methyl (-CH3) | Direct installation of "magic methyl" groups | nih.gov, epa.gov |

| Pd-Catalyzed C(sp3)–H Alkylation | Aliphatic C-H | Pd(OAc)2, Alkylboronic acid | Alkyl group | Selective functionalization of C-H bonds | nih.gov, doi.org |

Biological Activities and Mechanistic Investigations of Methyl 6 Dehydroabietate and Its Derivatives Preclinical Research Focus

Metabolic Regulation and Related Biological Effects

Anti-Obesity Effects in Animal Models

Preclinical studies utilizing animal models have demonstrated the potential of methyl 6-dehydroabietate (MDA) and its derivatives in combating obesity. In a study involving a high-fat diet-induced obesity mouse model, administration of methyl dehydroabietate was shown to counteract the effects of the diet. researchgate.net Animal models are crucial in the discovery and evaluation of new anti-obesity agents, providing insights into food intake, body weight, and energy expenditure. nih.gov Both genetically modified and diet-induced obese animal models, such as leptin-deficient ob/ob mice and diet-induced obesity (DIO) rats, are commonly used to assess the efficacy of potential anti-obesity compounds. maedica.ro These models allow for the investigation of mechanisms like appetite suppression and reduction in body fat. frontiersin.org

The selection of an appropriate animal model is critical for evaluating the anti-obesity potential of a compound. nih.gov For instance, diet-induced obesity models in rats are considered robust for studying weight gain and hyperphagia. maedica.ro The use of such models helps in understanding how compounds like this compound might exert their anti-obesity effects, which could be through various mechanisms including the regulation of food intake and energy balance. nih.gov

Modulation of Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathways

This compound has been found to modulate the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a critical role in metabolic processes. researchgate.net PPARs are nuclear hormone receptors that regulate gene expression involved in adipocyte differentiation, lipid metabolism, and insulin (B600854) signaling. nih.gov There are three main isotypes: PPARα, PPARβ/δ, and PPARγ, each with distinct roles in cellular and metabolic regulation. nih.govmdpi.com

Upon activation by ligands, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences to regulate target gene transcription. mdpi.com This signaling pathway is a key target for therapeutic intervention in metabolic diseases. nih.gov For example, PPARγ is a primary regulator of adipogenesis and insulin sensitivity. nih.gov The ability of this compound to influence PPAR signaling suggests a mechanism through which it exerts its beneficial metabolic effects. researchgate.net The modulation of this pathway can impact various cellular processes, including cell proliferation, differentiation, and apoptosis, which are also relevant in the context of cancer. nih.gov

Counteraction of Insulin Resistance and Hepatic Steatosis

Methyl dehydroabietate has demonstrated the ability to counteract high-fat diet-induced insulin resistance and hepatic steatosis in animal models. researchgate.netdntb.gov.ua Hepatic steatosis, or fatty liver, is a common feature in individuals with obesity and type 2 diabetes and is closely linked to hepatic insulin resistance. nih.gov Insulin resistance in the liver leads to increased glucose production and is a key component of type 2 diabetes. nih.govfrontiersin.org

The development of hepatic steatosis involves several factors, including increased fatty acid uptake by the liver and increased de novo lipogenesis. nih.gov Animal models, both genetic and diet-induced, are instrumental in studying the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and for the preclinical evaluation of potential therapies. mdpi.com Studies in these models have shown that long-term high-fat diets promote the development of NAFLD. mdpi.com The finding that methyl dehydroabietate can ameliorate these conditions suggests its potential as a therapeutic agent for metabolic disorders characterized by insulin resistance and fatty liver. researchgate.net

Antimicrobial Research

Antibacterial Activity against Specific Bacterial Strains

This compound and its derivatives have been investigated for their antibacterial properties against a range of bacterial strains. Research has shown that derivatives of dehydroabietic acid, the parent compound of this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

For instance, certain dehydroabietic acid derivatives have demonstrated potent activity against Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 2 to 4 μg/mL. nih.gov Other derivatives have shown effectiveness against methicillin-resistant S. aureus (MRSA) with MIC values ranging from 3.9 to 15.6 μg/mL. nih.gov The introduction of different chemical groups to the dehydroabietic acid structure can enhance its antibacterial potency. nih.gov For example, a derivative containing a 1,2,3-triazole moiety showed excellent activity with MIC values between 1.6 and 3.1 μg/mL against both Gram-positive and Gram-negative bacteria. nih.gov

Interactive Table of Antibacterial Activity:

| Compound/Derivative | Bacterial Strain(s) | MIC (μg/mL) |

|---|---|---|

| Dehydroabietic acid derivative (5) | Bacillus subtilis | 4 |

| Dehydroabietic acid derivative (5) | Staphylococcus aureus | 2 |

| Dehydroabietic acid derivative (8) | Methicillin-resistant S. aureus (MRSA) | 3.9-15.6 |

Antifungal Properties

In addition to antibacterial effects, methyl dehydroabietate and related compounds have been explored for their antifungal activity. researchgate.netmdpi.com Bark extracts of Norway spruce, which contain methyl dehydroabietate, have been shown to possess antifungal properties. nih.gov The essential oils of Scutellaria edelbergii, which also contain methyl dehydroabietate, demonstrated considerable antimicrobial activity against the fungal strains Fusarium oxysporum and Candida albicans. nih.gov

Derivatives of dehydroabietic acid have also been reported to have antifungal activity. researchgate.netmdpi.com The investigation into the antifungal potential of these natural compounds and their synthetic derivatives is an active area of research, aiming to develop new and effective antifungal agents. nih.gov

Mechanistic Insights into Antimicrobial Action

The antimicrobial properties of this compound and its parent compound, dehydroabietic acid, are attributed to their ability to interact with and disrupt microbial cell structures. Research suggests that the antibacterial activity of methyl dehydroabietate involves the inhibition of bacterial cell wall synthesis and the disruption of membrane integrity. For instance, dehydroabietic acid has been shown to have bacteriolytic actions related to the interaction with and lysis of cell membranes. researchgate.net

A study on extracts from Norway spruce bark, which contain methyl dehydroabietate, demonstrated significant antimicrobial activity. nih.gov This study highlighted a synergistic effect with beta-sitosterol (B1209924), where beta-sitosterol exhibits bacteriostatic activity that allows for the observation of the antimicrobial and antifungal activity of methyl dehydroabietate. nih.gov The n-hexane pre-extracts of these bark extracts showed notable inhibition zones against the bacterium Pseudomonas aeruginosa and the yeast Alternaria alternata. nih.gov

Derivatives of dehydroabietic acid have also shown promising antimicrobial effects. For example, some derivatives exhibit excellent antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. nih.govmdpi.com Pyrrolidine-containing dehydroabietic acid acetylene (B1199291) derivatives have demonstrated growth inhibitory effects on the fungi Candida albicans and Cryptococcus neoformans. nih.gov

Antioxidant Activity Studies

The antioxidant potential of this compound and related abietane (B96969) diterpenoids has been evaluated through various in vitro assays.

The radical scavenging activity of abietane diterpenoids has been investigated using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) tests. nih.govnih.govmdpi.comresearchgate.net These assays measure the ability of a compound to donate an electron to neutralize free radicals. nih.gov

Studies on various abietane diterpenoids have demonstrated their capacity to scavenge these radicals. nih.gov The antioxidant activity is influenced by the chemical structure of the compounds, particularly the presence and position of hydroxyl groups. nih.gov For instance, theoretical studies have shown that for some abietane diterpenoids, H-abstraction at the O12-H bond is a key mechanism for their antiradical activity. nih.gov

The table below summarizes the radical scavenging activity of various compounds, including standards, in DPPH and ABTS assays.

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |

| Ascorbic Acid | Data not available | Data not available |

| Trolox | Data not available | Data not all available |

| Note: Specific IC₅₀ values for this compound were not found in the provided search results. The table structure is based on typical reporting in antioxidant studies. mdpi.commdpi.com |

The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to assess antioxidant capacity. sigmaaldrich.comnih.gov This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). sigmaaldrich.comnih.gov

Research on extracts of Cedrus atlantica stems, which have been found to contain methyl dehydroabietate, has demonstrated notable reducing power in the FRAP assay. tjnpr.org The ethanol (B145695) and ethyl acetate (B1210297) extracts, in particular, showed significant ferric reducing capabilities, suggesting the presence of molecules with strong electron-donating potential. tjnpr.org

The table below shows the FRAP activity of different extracts.

| Extract/Standard | FRAP EC₅₀ (µg/mL) |

| Ethanol extract | 94.36 ± 2.51 |

| Ethyl acetate extract | 138.18 ± 0.43 |

| Aqueous extract | 432.36 ± 2.55 |

| Cyclohexanoic extract | 1018.89 ± 2.33 |

| Catechin (Positive Control) | 13.90 ± 0.03 |

| Source: Data from a study on Cedrus atlantica stem extracts. tjnpr.org |

Anti-Inflammatory Research

Preclinical studies have explored the potential anti-inflammatory effects of dehydroabietic acid, the parent compound of this compound.

Dehydroabietic acid (DAA) and its derivatives have demonstrated anti-inflammatory properties in various in vitro models. nih.govnih.gov Studies have shown that DAA can reduce the production of inflammatory mediators. mdpi.comnih.govnih.gov For example, it has been observed to decrease the production of nitric oxide (NO) in macrophage cell lines. mdpi.comnih.govnih.gov Furthermore, research suggests that DAA can inhibit the production of pro-inflammatory cytokines. bohrium.com

The anti-inflammatory effects of dehydroabietic acid appear to be mediated through the modulation of key inflammatory signaling pathways. Research has shown that DAA suppresses the activity of proto-oncogene tyrosine-protein kinase (Src) and spleen tyrosine kinase (Syk) in the NF-κB signaling cascade. nih.govnih.govbiomolther.org Additionally, DAA has been found to inhibit the transforming growth factor-β-activated kinase 1 (TAK1) in the AP-1 signaling pathway. nih.govnih.govmdpi.com By targeting these kinases, DAA can reduce the expression of inflammatory genes and the production of inflammatory mediators. nih.govnih.gov

A study demonstrated that DAA's inhibitory actions on Src, Syk, and TAK1 lead to a reduction in the production of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). nih.gov Overexpression studies have further confirmed that DAA targets these specific kinases. nih.govnih.gov

Anticancer and Cytotoxic Investigations

This compound, a derivative of the natural diterpenoid dehydroabietic acid, has become a significant scaffold in the development of novel anticancer agents. Preclinical research has demonstrated that this compound and its synthetic derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines through multiple mechanisms. These mechanisms include the induction of programmed cell death (apoptosis), halting the cancer cell cycle, preventing cell migration, and disrupting essential cellular components.

Induction of Apoptosis (e.g., Caspase-3, PARP, Mitochondrial Pathway)

A primary mechanism by which dehydroabietic acid derivatives exert their anticancer effects is through the induction of apoptosis, a form of programmed cell death. This process is critical for eliminating cancerous cells and is often dysregulated in tumors.

Research has shown that derivatives of dehydroabietic acid can trigger apoptosis through the mitochondrial pathway. nih.gov For instance, a chiral dipeptide derivative, compound 22f , was found to induce apoptosis in HeLa cells via this pathway. nih.gov The mitochondrial pathway is a major route for apoptosis, initiated by intracellular stresses and leading to the release of pro-apoptotic factors from the mitochondria. Another derivative, 67g , was shown to increase intracellular reactive oxygen species (ROS) levels, which can damage mitochondria and trigger apoptosis in HepG2 cells. nih.gov Similarly, compound 30n was also reported to induce apoptosis in HeLa cells through the mitochondrial pathway. nih.gov

The execution of apoptosis is carried out by a family of proteases called caspases. researchgate.net Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis. researchgate.netmdpi.com Studies have demonstrated that dehydroabietic acid itself can induce the cleavage and activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP) in human lung cells, leading to their apoptotic demise. nih.gov The cleavage of PARP by caspase-3 is a critical step in the apoptotic process, preventing DNA repair and facilitating cellular disassembly. researchgate.net

Furthermore, an annexin (B1180172) V-FITC/PI dual staining assay confirmed that a 2-aryl-benzimidazole derivative of dehydroabietic acid, compound 80j , could induce apoptosis in SMMC-7721 liver cancer cells. nih.gov This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Table 1: Selected Dehydroabietic Acid Derivatives and their Apoptotic Mechanisms

| Compound | Cancer Cell Line | Apoptotic Mechanism |

|---|---|---|

| Dehydroabietic acid | Human lung cells | Induces division of caspase-3 and PARP. nih.gov |

| 22f | HeLa | Mitochondrial pathway. nih.gov |

| 30n | HeLa | Mitochondrial pathway. nih.gov |

| 67g | HepG2 | Increases intracellular ROS, leading to apoptosis. nih.gov |

| 80j | SMMC-7721 | Induces apoptosis (confirmed by Annexin V-FITC/PI assay). nih.gov |

Cell Cycle Arrest (e.g., G2/M phase, S phase)

Cancer is characterized by uncontrolled cell division, which is a result of a dysregulated cell cycle. Many anticancer agents work by causing cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to cell death. Derivatives of this compound have been shown to induce cell cycle arrest at different phases, primarily the G2/M and S phases. nih.gov

G2/M Phase Arrest: The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. medsci.org Several dehydroabietic acid derivatives effectively halt cancer cells at this stage.

A quinoxaline (B1680401) derivative, 77b , was found to cause SMMC-7721 cells to arrest in the G0/G1 phase. nih.gov

Compound 74b induced G2/M phase arrest in SMMC-7721 cells. nih.gov

A 2-aryl-benzimidazole derivative, 80j , also induced G2/M phase arrest in SMMC-7721 cells. nih.govnih.gov This effect is often linked to the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during the M phase. nih.govmdpi.com

S Phase Arrest: The S phase is when the cell synthesizes DNA. Arresting the cell cycle at this stage can prevent the replication of cancerous cells.

Compound 43b , a derivative featuring a substituted pyrimidine-2-thiol, was shown to block MCF-7 breast cancer cells in the S phase. nih.gov

Another derivative, 30n , also demonstrated the ability to block HeLa cells in the S phase. nih.gov

The ability of these compounds to halt the cell cycle at critical checkpoints underscores their potential as antiproliferative agents. The specific phase of arrest often depends on the derivative's unique structure and the type of cancer cell being targeted.

Table 2: Cell Cycle Arrest Induced by Dehydroabietic Acid Derivatives

| Compound | Cancer Cell Line | Affected Cell Cycle Phase |

|---|---|---|

| 77b | SMMC-7721 | G0/G1 Phase. nih.gov |

| 74b | SMMC-7721 | G2/M Phase. nih.gov |

| 80j | SMMC-7721 | G2/M Phase. nih.govnih.gov |

| 43b | MCF-7 | S Phase. nih.gov |

| 30n | HeLa | S Phase. nih.gov |

Inhibition of Cell Migration

The ability of cancer cells to migrate is fundamental to metastasis, the process by which cancer spreads from the primary tumor to other parts of the body. Inhibiting cell migration is a key strategy in preventing cancer progression. nih.govmedsci.org

Disruption of Cellular Structures (e.g., Cell Membranes, Organelles, Microtubule Network)

The cytotoxic effects of this compound derivatives extend to the physical disruption of essential cellular structures. This damage can compromise cell integrity and function, ultimately leading to cell death.

Cell Membranes and Organelles: One derivative of dehydroabietic acid was reported to induce damage to the cell membranes and organelles of gastric cancer cells, culminating in apoptosis. nih.gov Another compound, 67g , was also found to destroy the cell membranes of HepG2 liver cancer cells. nih.gov This membrane disruption can lead to a loss of cellular homeostasis and the release of intracellular contents.

Microtubule Network: The microtubule network is a critical component of the cytoskeleton, playing vital roles in maintaining cell shape, intracellular transport, and cell division through the formation of the mitotic spindle. mdpi.com Several derivatives of dehydroabietic acid have been identified as potent disruptors of this network. For example, compound 80j , a 2-aryl-benzimidazole derivative, was shown to destroy the intracellular microtubule network in SMMC-7721 cells. nih.govnih.gov Immunofluorescence assays confirmed that treatment with this compound led to the disappearance of most microtubule networks and resulted in irregularly shaped, condensed nuclei, which are characteristic features of apoptosis. nih.gov This disruption of microtubule organization interferes with mitosis and is a key mechanism of its anticancer action. nih.gov

Inhibition of Tubulin Polymerization

The disruption of the microtubule network by certain dehydroabietic acid derivatives is a direct result of their ability to inhibit tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin subunits, and their constant assembly and disassembly are crucial for cellular function. mdpi.com Agents that interfere with this dynamic process are potent anticancer drugs.

Research has identified several dehydroabietic acid derivatives as tubulin polymerization inhibitors. nih.gov

Compound 80j was confirmed through tubulin polymerization and immunofluorescence assays to not only inhibit tubulin polymerization but also to destroy the intracellular microtubule network. nih.govnih.gov

Molecular docking studies suggest that this compound binds to the colchicine-binding site on β-tubulin. nih.gov The colchicine (B1669291) site is a well-known target for a class of drugs that inhibit microtubule formation, leading to mitotic arrest and apoptosis. nih.govmdpi.com

By targeting tubulin, these derivatives effectively disrupt a fundamental process required for cancer cell proliferation, making them promising candidates for the development of new antimitotic agents. nih.gov

Table 3: Tubulin Polymerization Inhibition by Dehydroabietic Acid Derivative

| Compound | Activity | Target Site | Consequence |

|---|

| 80j | Inhibits tubulin polymerization. nih.govnih.gov | Binds to the colchicine site of tubulin. nih.gov | Disruption of microtubule network, G2/M cell cycle arrest, apoptosis. nih.govnih.gov |

Modulation of Intracellular Signaling Pathways (e.g., PI3K/AKT/mTOR)

The growth, survival, and proliferation of cancer cells are driven by complex intracellular signaling pathways. The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell growth and survival. nih.govnih.gov Targeting this pathway is a major focus of modern cancer drug development.

Derivatives of this compound have been investigated as potential modulators of this critical pathway. Research indicates that certain derivatives can act as inhibitors of the PI3K/AKT/mTOR signaling pathway. lookchem.comresearchgate.net While detailed mechanistic studies specifically on this compound are ongoing, the broader class of dehydroabietic acid derivatives has shown activity that suggests interference with key signaling cascades. For instance, the diterpenoid ferruginol (B158077), which is structurally related to dehydroabietate, has been shown to alter RTK-AKT/STAT/MAPK signaling cascades. acs.org Another dehydroabietic acid derivative, compound 67g , was suggested to inhibit MEK1 kinase activity, a component of the related MAPK/ERK pathway, which often cross-talks with the PI3K/AKT pathway. nih.gov The modulation of these pathways disrupts the signals that tell cancer cells to grow and divide, contributing significantly to the anticancer effects of these compounds.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dehydroabietic acid |

| Ferruginol |

| 5-fluorouracil (5-FU) |

| Paclitaxel |

| Vinblastine |

| Doxorubicin |

| Cisplatin |

| Oxaliplatin |

| Colchicine |

| Staurosporine |

| N-acetylcysteine (NAC) |

Antiprotozoal Activity Studies

Derivatives of this compound have demonstrated significant antiprotozoal activity against various species of Leishmania, the causative agent of leishmaniasis. jidc.org Research has focused on modifying the dehydroabietic acid structure to enhance potency and selectivity. mdpi.comrsc.org

One study reported that derivatives of dehydroabietic acid featuring amino acid scaffolds possess potent activity against Leishmania donovani. rsc.org These compounds were effective at killing the intracellular amastigote form of the parasite, which is the stage responsible for the disease in humans, with IC50 values ranging from 2.3 to 9 µM. rsc.org

Other studies have evaluated triazole derivatives of dehydroabietic acid and its alcohol form, dehydroabietinol (B132513), against Leishmania braziliensis and Leishmania infantum. nih.gov The parent compounds, along with some derivatives, were the most active against the promastigote forms of the parasites, with IC50 values ranging from 40 to 89 µg/mL. nih.gov Further research has involved testing analogues derived from methyl dehydroabietate against a broader panel of species, including L. infantum, L. donovani, L. amazonensis, and L. guyanensis, highlighting the potential for developing broad-spectrum anti-leishmanial agents from this natural product. nih.gov

Table 3: Antileishmanial Activity of Selected Dehydroabietate Derivatives

| Compound/Derivative Class | Leishmania Species | Parasite Stage | IC50 Value | Source(s) |

| Amino acid derivatives | L. donovani | Amastigotes | 2.3 - 9 µM | rsc.org |

| Dehydroabietinol | L. infantum | Promastigotes | 40 µg/mL | nih.gov |

| Dehydroabietic acid | L. braziliensis | Promastigotes | 44 µg/mL | nih.gov |

| Dehydroabietinol | L. braziliensis | Promastigotes | 63 µg/mL | nih.gov |

| Dehydroabietic acid | L. infantum | Promastigotes | 72 µg/mL | nih.gov |

The antiprotozoal investigations of this compound derivatives also include activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov These compounds have shown the ability to act on different life stages of the parasite. rsc.orgresearchgate.net

A significant finding comes from the study of dehydroabietic acid derivatives bearing amino acid scaffolds. rsc.org These compounds were effective in killing intracellular amastigotes, the clinically relevant stage of T. cruzi infection, with IC50 values between 1.4 and 5.8 µM. rsc.org One particular derivative, which included a 3-pyridyl-D-alanine side chain, was found to be 1.5 times more potent against T. cruzi amastigotes than the reference drug, benznidazole. rsc.org

Other research has demonstrated that dehydroabietic acid and its derivatives possess moderate activity against the epimastigote forms of T. cruzi. mdpi.comnih.gov These collective findings underscore the value of the dehydroabietane framework as a template for designing new and more effective trypanocidal drugs. rsc.org

Identification of Potential Biological Targets via Molecular Docking

Molecular docking simulations have been instrumental in identifying the potential biological targets of this compound. These computational studies predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein's active site. Research has shown that this compound docks effectively with several enzymes, suggesting it as a key active component in complex mixtures like essential oils. tandfonline.comnih.govresearchgate.net

In studies involving the essential oil of Lespedeza bicolour, which contains this compound, molecular docking identified this compound as a major active constituent that likely inhibits acetylcholinesterase (AChE), α-glucosidase, and β-lactamase. tandfonline.comnih.govresearchgate.net The binding energy for this compound with AChE was calculated to be -10.1 kcal/mol, which is slightly lower (indicating a potentially stronger interaction) than the -9.2 kcal/mol binding energy of galantamine, a well-known AChE inhibitor used as a positive control in experiments. researchgate.net These in silico findings provide a theoretical basis for the observed enzyme inhibitory activities and guide further experimental validation.

Enzyme Inhibitory Effects

Building on the predictions from molecular docking, in vitro assays have explored the enzyme inhibitory capabilities of this compound and its derivatives against several clinically relevant enzymes.

Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. This compound has been identified as an inhibitor of AChE. tandfonline.comnih.govresearchgate.net While often studied as a component of essential oils, its individual contribution to AChE inhibition is supported by strong evidence from molecular docking simulations. researchgate.netresearchgate.net

The essential oil of Lespedeza bicolour, for which this compound is a constituent, demonstrated AChE inhibitory activity with an IC₅₀ value of 309.30 ± 11.16 μg/mL. nih.govresearchgate.net Docking studies revealed that this compound forms stable interactions within the active site of AChE, including hydrogen bonds and π-π stacking interactions. researchgate.netresearchgate.net Visual analysis of the docked pose shows interactions with key amino acid residues in the enzyme's active site gorge, providing a structural explanation for its inhibitory potential. researchgate.net

| Compound/Extract | Target Enzyme | IC₅₀ Value | Binding Energy (kcal/mol) | Source |

| Lespedeza bicolour EO | Acetylcholinesterase | 309.30 ± 11.16 μg/mL | - | nih.govresearchgate.net |

| This compound | Acetylcholinesterase | - | -10.1 | researchgate.net |

| Galantamine (Control) | Acetylcholinesterase | - | -9.2 | researchgate.net |

α-Glucosidase is a target enzyme for managing type 2 diabetes, as its inhibition can slow down carbohydrate digestion and reduce post-meal glucose spikes. Molecular docking studies have suggested that this compound is a potential inhibitor of α-glucosidase. tandfonline.comnih.govresearchgate.net In assays using the essential oil from Lespedeza bicolour, which contains this compound, α-glucosidase inhibitory activity was observed with an IC₅₀ value of 360.47 ± 35.67 μg/mL. nih.govresearchgate.net While this indicates the potential of the essential oil as a whole, specific inhibitory data for purified this compound against α-glucosidase is not extensively documented in the reviewed preclinical literature.

| Compound/Extract | Target Enzyme | IC₅₀ Value | Source |

| Lespedeza bicolour EO | α-Glucosidase | 360.47 ± 35.67 μg/mL | nih.govresearchgate.net |

The enzyme β-lactamase is a primary mechanism by which bacteria develop resistance to β-lactam antibiotics. Inhibitors of this enzyme can restore the efficacy of these crucial drugs. This compound has been identified through molecular docking as a likely contributor to the β-lactamase inhibitory effects of certain plant essential oils. tandfonline.comnih.govresearchgate.net The essential oil from Lespedeza bicolour demonstrated significant anti-β-lactamase activity, with an IC₅₀ value of 27.54 ± 1.21 μg/mL. tandfonline.comnih.govresearchgate.net This suggests that components within the oil, including potentially this compound, are effective inhibitors.

| Compound/Extract | Target Enzyme | IC₅₀ Value | Source |

| Lespedeza bicolour EO | β-Lactamase | 27.54 ± 1.21 μg/mL | tandfonline.comnih.govresearchgate.net |

| Clavulanate Potassium (Control) | β-Lactamase | 91.02 ± 3.47 ng/mL | tandfonline.com |

Aldose reductase is the first enzyme in the polyol pathway. Under conditions of high blood sugar (hyperglycemia), its increased activity can contribute to long-term diabetic complications. A comprehensive review of preclinical research did not yield specific studies investigating the direct inhibitory effect of this compound on aldose reductase. Therefore, its activity against this particular enzyme remains an area for future investigation.

Protein tyrosine phosphatase 1B (PTP1B) is recognized as a negative regulator in insulin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. While direct inhibitory studies on this compound are limited, research has focused on its derivatives. A series of synthesized tricyclic derivatives based on a similar core structure exhibited potent PTP1B enzymatic inhibition. researchgate.net Furthermore, other derivatives of dehydroabietic acid have been reported to possess PTP1B inhibitory activity, with some being the subject of patents. molaid.com These findings suggest that the dehydroabietic acid scaffold is a promising starting point for developing novel PTP1B inhibitors.

Inhibition of Tubulin Polymerization

Derivatives of dehydroabietic acid have been identified as a promising class of compounds for the inhibition of tubulin polymerization, a key process in cell division, making them a target for anticancer drug development. nih.govresearchgate.net Research has demonstrated that specific modifications of the dehydroabietic acid scaffold can lead to potent antitubulin activity. nih.gov

A notable example involves a series of 2-aryl-benzimidazole derivatives of dehydroabietic acid. nih.gov One particular compound from this series, designated as 6j , has shown significant inhibitory effects on tubulin polymerization. nih.govresearchgate.net In vitro studies revealed that compound 6j potently inhibits tubulin assembly, with its activity being comparable to known tubulin inhibitors like colchicine. nih.govresearchgate.net Molecular docking studies suggest that this compound binds to the colchicine site on tubulin, thereby disrupting the formation of microtubules. nih.gov

The biological consequence of this inhibition is the arrest of the cell cycle in the G2/M phase, a hallmark of agents that interfere with microtubule dynamics. nih.govnih.govnih.gov Immunofluorescence assays have visually confirmed that treatment with these derivatives leads to a significant disruption of the intracellular microtubule network. nih.govnih.gov This disruption ultimately triggers apoptosis, or programmed cell death, in cancer cells, highlighting the therapeutic potential of these compounds. nih.govnih.gov Further studies on related derivatives have continued to explore the structure-activity relationships to optimize their potency as tubulin polymerization inhibitors. mdpi.comacs.org

Table 1: Effect of Dehydroabietic Acid Derivatives on Tubulin Polymerization and Cancer Cell Lines

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 6j | SMMC-7721, MDA-MB-231, HeLa, CT-26 | 0.08 - 0.42 | Inhibition of tubulin polymerization, G2/M cell cycle arrest, induction of apoptosis. nih.govnih.gov | nih.gov |

| 80j | SMMC-7721 | Not specified | Inhibited tubulin polymerization and destroyed the intracellular microtubule network. nih.gov | nih.gov |

Other Investigated Biological Activities

Anxiolytic Properties (for derivatives)

Nitrogen-containing derivatives of methyl dehydroabietate have been investigated for their potential effects on the central nervous system. scispace.commdpi.comresearchgate.net Preclinical studies have indicated that certain amino derivatives of dehydroabietic acid exhibit anxiolytic, or anxiety-reducing, properties. scispace.comuv.esmdpi.comnih.gov One such derivative, 12-N,N-Diethylaminoacetyl-8,11,13-abietatrien-18-oate hydrochloride, has been shown to produce a calming effect and pronounced anxiolytic activity in animal models. scispace.com These findings suggest that the dehydroabietic acid scaffold could be a valuable starting point for the development of new anxiolytic agents. mdpi.comresearchgate.netnih.gov

Herbicidal Activity (for derivatives)

Derivatives of dehydroabietic acid have demonstrated potential as herbicidal agents. mdpi.comrsc.org Various synthetic modifications of the dehydroabietic acid structure have been explored to identify compounds with phytotoxic properties. mdpi.commdpi.com For instance, certain 5-dehydroabietyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their herbicidal activity. mdpi.com Additionally, quinoxaline derivatives of dehydroabietic acid have also been noted for their herbicidal potential. nih.gov These findings indicate that the dehydroabietane skeleton can be chemically modified to produce compounds with activity against plant growth, opening avenues for the development of new classes of herbicides. acs.orgnih.gov

Insecticidal Activity (for derivatives)

A significant body of research has focused on the insecticidal properties of dehydroabietic acid derivatives. nih.govmdpi.com These compounds have shown efficacy against a range of insect pests. nih.govresearchgate.net

Dehydroabietic acid amide derivatives incorporating a thiadiazole fragment have exhibited notable insecticidal activity against the diamondback moth (Plutella xylostella), with reported LC50 values between 0.222 and 0.224 µg/mL. nih.govmdpi.com Another class of derivatives, N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides, has been synthesized and tested against several major agricultural pests. researchgate.net For example, compound 3a from this series demonstrated high mortality rates of 90.0% against the cotton bollworm (Helicoverpa armigera) and 80.0% against the corn borer (Ostrinia nubilalis) at a concentration of 200 µg/ml. researchgate.net

Furthermore, dehydroabietyl-1,2,4-triazole Schiff base derivatives have shown good insecticidal effects against Culex asiatica and Mythimna separata. Specifically, compounds containing electron-withdrawing groups such as fluorine, chlorine, and bromine exhibited enhanced insecticidal activity. Dehydroabietic acid itself has also been shown to have antifeedant and toxic effects on Mythimna separata larvae. nih.govmdpi.com

Table 2: Insecticidal Activity of Dehydroabietic Acid Derivatives

| Derivative Class | Target Pest | Activity | Reference |

|---|---|---|---|

| Amides with thiadiazole fragment | Plutella xylostella (diamondback moth) | LC50: 0.222–0.224 μg/mL. nih.govmdpi.com | nih.gov |

| N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides (Compound 3a) | Helicoverpa armigera (cotton bollworm) | 90.0% mortality at 200 µg/ml. researchgate.net | researchgate.net |

| N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides (Compound 3a) | Ostrinia nubilalis (corn borer) | 80.0% mortality at 200 µg/ml. researchgate.net | researchgate.net |

| 1,3,4-thiadiazole thiourea (B124793) derivatives (Compounds 53a, 53c) | Helicoverpa armigera | 93.3% and 83.3% mortality rates at 200 mg/L. nih.gov | nih.gov |

Gastroprotective Effects (for related dehydroabietic acid derivatives)

Derivatives of dehydroabietic acid have been investigated for their gastroprotective properties, showing potential in protecting the gastric mucosa from injury. nih.govmdpi.comnih.govchemfaces.com Studies using a model of HCl/EtOH-induced gastric lesions in mice have demonstrated the efficacy of these compounds. uv.esnih.gov

Dehydroabietic acid itself, along with its methyl ester, has shown significant gastroprotective effects. nih.gov At a dose of 100 mg/kg, these compounds reduced the lesion index by at least 75%, an effect comparable to the proton pump inhibitor lansoprazole (B1674482) at 20 mg/kg. nih.gov

Among the derivatives, aromatic amides have shown particularly strong gastroprotective activity. uv.esnih.gov Specifically, N-(m-nitrophenyl)-, N-(o-chlorophenyl)-, and N-(p-iodophenyl)abieta-8,11,13-trien-18-amide demonstrated a 75-85% inhibition of gastric lesions. nih.gov These compounds also exhibited low cytotoxicity, which is a favorable characteristic for potential therapeutic agents. uv.esnih.gov The presence of an alcohol, aldehyde, acid, or methyl ester at the C-18 position was associated with higher gastroprotective activity. nih.gov

Table 3: Gastroprotective Activity of Dehydroabietic Acid and Its Derivatives

| Compound/Derivative Class | Activity | Reference |

|---|---|---|

| Dehydroabietic acid | ≥75% reduction in lesion index at 100 mg/kg. nih.gov | nih.gov |

| Methyl dehydroabietate | ≥75% reduction in lesion index at 100 mg/kg. nih.gov | nih.gov |

| Aromatic amides (e.g., N-(m-nitrophenyl)-, N-(o-chlorophenyl)-, N-(p-iodophenyl)abieta-8,11,13-trien-18-amide) | 75-85% inhibition of gastric lesions. uv.esnih.gov | nih.gov |

| Dehydroabietanol | ≥75% reduction in lesion index at 100 mg/kg. nih.gov | nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Dehydroabietic acid |

| 2-aryl-benzimidazole derivatives of dehydroabietic acid |

| Compound 6j |

| Compound 80j |

| 12-N,N-Diethylaminoacetyl-8,11,13-abietatrien-18-oate hydrochloride |

| 5-dehydroabietyl-1,3,4-oxadiazole derivatives |

| Quinoxaline derivatives of dehydroabietic acid |

| Dehydroabietic acid amide derivatives containing the thiadiazole fragment |

| N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides |

| Compound 3a |

| Dehydroabietyl-1,2,4-triazole Schiff base derivatives |

| 1,3,4-thiadiazole thiourea derivatives |

| Compounds 53a, 53c |

| Compounds 3g, 3i, 3j, 4b, 4c |

| N-(m-nitrophenyl)abieta-8,11,13-trien-18-amide |

| N-(o-chlorophenyl)abieta-8,11,13-trien-18-amide |

| N-(p-iodophenyl)abieta-8,11,13-trien-18-amide |

| Dehydroabietanol |

| Dehydroabietic aldehyde |

| Colchicine |

Structure Activity Relationship Sar Elucidation

Impact of Structural Modifications on Specific Biological Activities

Research into the derivatives of methyl dehydroabietate has revealed that even minor structural changes can lead to significant shifts in biological activity, including anticancer, antimicrobial, and antiviral effects.

Anticancer Activity: Modifications of the dehydroabietane skeleton have been extensively studied for their cytotoxic effects on various cancer cell lines.

C-18 Modifications: The functional group at the C-18 position is a critical determinant of activity. While methyl dehydroabietate serves as a key precursor, its conversion to other derivatives significantly alters its potency. For instance, reduction of the methyl ester to the corresponding alcohol, dehydroabietinol (B132513), resulted in the most active compound against HeLa and Jurkat tumor cell lines in one study researchgate.net. Further esterification of this alcohol to dehydroabietinol acetate (B1210297) yielded a compound with a high selectivity index against Jurkat cells uv.es. The synthesis of chiral dipeptide derivatives at the C-18 position has also been explored, with some compounds showing strong inhibitory effects against HeLa cancer cells, inducing apoptosis through the mitochondrial pathway nih.gov.

C-7 Modifications: Oxidation at the C-7 position to introduce a keto group, yielding methyl 7-oxodehydroabietate, has been shown to induce apoptosis in gastric cancer cells . However, in other studies, the introduction of an oxygenated functional group at C-7 (hydroxyl or keto) on the dehydroabietinol backbone led to less active compounds compared to the parent alcohol uv.es.

C-Ring Modifications: The introduction of substituents on the aromatic C-ring has led to potent anticancer agents. For example, synthesizing novel quinoxaline (B1680401) derivatives of dehydroabietic acid resulted in compounds with significant anticancer effects, with one derivative showing IC₅₀ values between 0.72–1.78 μM against three different cancer cell lines and an ability to arrest the cell cycle in the G0/G1 phase nih.gov. Similarly, creating tanshinone and carnosol (B190744) analogues by introducing an ortho-quinone functionality at C-11 and C-12 resulted in compounds with significant efficacy against triple-negative breast cancer cells mdpi.com.

Antimicrobial and Antiviral Activity: The dehydroabietane scaffold is also a promising template for developing anti-infective agents.

Antimicrobial Activity: Derivatives of dehydroabietic acid have shown broad-spectrum antibacterial activity. N-acylhydrazone derivatives, for example, exhibit significant activity against both Gram-positive and Gram-negative bacteria nih.gov. The introduction of oxime ester groups has also been shown to produce compounds with excellent antibacterial activity, in some cases surpassing commercial antibiotics like bromogeramine benthamdirect.com. Studies have also shown that C-7 oxidized derivatives exhibit activity against various fungi and bacteria researchgate.net.

Antiviral Activity: The aromatization of the C-ring in the abietane (B96969) skeleton generally leads to less active antiviral compounds uv.es. However, specific modifications can confer potent antiviral properties. Dehydroabietinol acetate showed the highest anti-herpes activity among a series of tested C-18 modified derivatives uv.es. More recently, C-18 functionalized semisynthetic abietanes derived from methyl dehydroabietate have been investigated as potential anti-coronavirus agents, with some novel ferruginol (B158077) analogues showing a significant reduction in the viral titer of human coronavirus 229E (HCoV-229E) mdpi.comnih.gov.

Table 1: Biological Activities of Selected Methyl Dehydroabietate Derivatives

| Compound | Structural Modification | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| Dehydroabietinol | C-18 methyl ester reduced to alcohol | Anticancer | Showed the highest activity against HeLa and Jurkat tumor lines in a comparative study. | researchgate.net |

| Dehydroabietinol acetate | C-18 alcohol acetylated | Anticancer, Antiviral (HSV-1) | Highest selectivity index on Jurkat cells and highest anti-herpes activity. | uv.es |

| Methyl 7-oxodehydroabietate | Keto group at C-7 | Anticancer, Antimicrobial | Induces apoptosis in gastric cancer cells; shows activity against fungi and bacteria. | researchgate.net |

| N-acylhydrazone derivatives | Acylhydrazone group at C-18 | Antibacterial | Exhibited significant activities (MICs 1.9–7.8 μg/mL) against Gram-positive bacteria. | nih.gov |

| Ferruginol analogues | C-12 hydroxyl and C-18 functionalization | Antiviral (HCoV-229E) | Caused a relevant reduction in virus titer and inhibited cytopathic effects. | nih.gov |

| Quinoxaline derivatives | Quinoxaline moiety fused to C-ring | Anticancer | Potent activity against MCF-7, SMMC-7721, and HeLa cells (IC₅₀: 0.72–1.78 μM). | nih.gov |

Role of Functional Groups in Modulating Bioactivity

The specific functional groups attached to the dehydroabietane core are fundamental to its interaction with biological targets.

C-18 Functional Group: The nature of the substituent at C-18 profoundly influences bioactivity. The conversion of the parent dehydroabietic acid to its methyl ester, methyl dehydroabietate, reduces toxicity and enhances solubility, making it a better candidate for drug formulations . Further modifications dictate the type and level of activity. In studies comparing C-18 functional groups, the order of cytotoxic activity has been shown to vary, but often follows the pattern of alcohol > ester > acid, although this is not universally consistent across all cell lines or derivative series researchgate.netuv.es. The presence of an ester or alcohol at C-18 appears crucial for certain activities, as some studies report that ester derivatives are inactive as antifungals, while the corresponding alcohols and aldehydes show inhibitory effects researchgate.net.

Aromatic C-Ring: The aromaticity of the C-ring itself is a key feature. Compared to its non-aromatic precursor, methyl abietate, methyl dehydroabietate generally shows lower cytotoxicity uv.es. This suggests that the planar, aromatic ring alters the way the molecule interacts with cellular components compared to the non-aromatic, conformationally different ring system. The aromatic ring also provides sites (C-11, C-12, C-14) for further functionalization, such as hydroxylation or the addition of heterocyclic rings, which can dramatically enhance bioactivity nih.govrsc.org.

C-13 Isopropyl Group: The isopropyl group at C-13 is another significant moiety. While some studies have suggested it is not essential for general antibacterial activity, it was found to be necessary for the inhibition of mycobacteria researchgate.net. Its presence influences the steric and electronic properties of the aromatic ring and its interactions with biological targets.

Oxygenated Functions at C-7 and C-12: The introduction of oxygen-containing groups, such as hydroxyl (-OH) or keto (C=O), at the benzylic C-7 position or on the aromatic ring at C-12 creates phenolic or quinone-like structures that are often more bioactive. A hydroxyl group at C-12, as seen in ferruginol, introduces antioxidant properties and is a key feature for antimicrobial and anticancer activity rsc.org. The combination of a C-7 keto group and a C-12 hydroxyl group (as in sugiol) often results in potent cytotoxic compounds csic.es. The ortho-quinone system formed by oxygenation at C-11 and C-12 is a particularly potent pharmacophore for antiproliferative effects mdpi.com.

Influence of Specific Substituents and Stereochemistry on Biological Efficacy

The introduction of specific chemical groups (substituents) and the inherent three-dimensional arrangement of the molecule (stereochemistry) are pivotal for biological efficacy.

Influence of Specific Substituents: The attachment of various substituents has been a successful strategy to enhance the bioactivity of the dehydroabietane scaffold.

N-Acylhydrazones: Synthesizing N-acylhydrazone derivatives from dehydroabietic acid has yielded compounds with potent antibacterial properties. The bioactivity is strongly influenced by the substituents on the aromatic ring of the hydrazone moiety. Compounds with electron-withdrawing groups, such as halogens (F, Cl) and nitro groups, generally show greater antibacterial activity than those with electron-donating groups like methyl or methoxy (B1213986) nih.gov.

1,2,3-Triazoles: The addition of a 1,2,3-triazole moiety to the dehydroabietane skeleton has produced derivatives with significant biological potential. For example, a derivative containing a 1,2,3-triazole at the C-14 position showed excellent antibacterial activity against both Gram-negative and Gram-positive bacteria with low toxicity to mammalian cells nih.gov. Other triazole derivatives have exhibited potent antiproliferative activity against HepG2 cancer cells nih.gov.

Phthalimides: In the development of antiviral agents, the introduction of a phthalimide (B116566) group at the C-18 position of ferruginol (a C-12 hydroxylated dehydroabietane) resulted in a compound with broad-spectrum antiviral properties researchgate.netnih.gov.

Influence of Stereochemistry: The biological activity of methyl dehydroabietate derivatives is highly dependent on their stereochemistry.

The tricyclic framework is rigid, with a defined three-dimensional shape that is essential for fitting into the binding sites of biological targets smolecule.com. X-ray crystallographic studies confirm that this core structure has limited flexibility smolecule.com.

The stereochemistry at the A/B ring junction is a critical factor. Studies comparing dehydroabietic acid derivatives with different stereochemistry at this junction have shown that the configuration significantly impacts the degree of antimicrobial activity researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new molecules and guiding the design of more potent derivatives.

While extensive QSAR studies focusing specifically on Methyl 6-dehydroabietate are not widely published, research has been conducted on closely related dehydroabietic acid derivatives, providing valuable insights.

A 3D-QSAR study was performed on a series of dehydroabietic acid-based acylhydrazones to analyze their anticancer activity against the HepG2 human cancer cell line nih.gov. This study utilized Comparative Molecular Field Analysis (CoMFA) to build a predictive model. The key findings from this QSAR study were:

Statistical Significance: The developed CoMFA model was statistically robust, with a high squared correlation coefficient (R²) of 0.962 and a cross-validated correlation coefficient (Q²) of 0.527, indicating good internal predictive ability nih.gov. The model also showed acceptable external predictive power with an R²test value of 0.614 nih.gov.

Steric and Electrostatic Fields: The CoMFA contour maps provided insights into how steric (shape) and electrostatic (charge distribution) fields of the molecules influence their anticancer activity. The model suggested that modifying specific positions on the acylhydrazone moiety with bulky, electropositive, or electronegative groups could enhance or decrease the biological response.